![molecular formula C15H23BSn B14466589 Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane CAS No. 66088-89-9](/img/structure/B14466589.png)
Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. This compound is particularly interesting due to its unique structure, which includes a boron-containing ring and a tin atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane typically involves the reaction of trimethyltin chloride with a boron-containing precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and products.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and boron-containing byproducts.
Reduction: Reduction reactions can convert the tin atom to a lower oxidation state.
Substitution: The trimethylstannyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tin oxides and boron-containing byproducts, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane has several scientific research applications, including:
Biology: Organotin compounds, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds, including their use as anticancer agents.
Industry: The compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane involves its interaction with molecular targets, such as enzymes and cellular receptors. The tin atom in the compound can form coordination complexes with various biomolecules, potentially disrupting their normal functions. This can lead to a range of biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Trimethyl[(1-phenylborinan-2-ylidene)methyl]stannane include other organotin compounds, such as:
- Trimethyltin chloride
- Triethyltin chloride
- Triphenyltin chloride
Uniqueness
This compound is unique due to its boron-containing ring structure, which distinguishes it from other organotin compounds. This unique structure may contribute to its specific chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
66088-89-9 |
|---|---|
Molekularformel |
C15H23BSn |
Molekulargewicht |
332.9 g/mol |
IUPAC-Name |
trimethyl-[(1-phenylborinan-2-ylidene)methyl]stannane |
InChI |
InChI=1S/C12H14B.3CH3.Sn/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12;;;;/h1-4,8-9H,5-7,10H2;3*1H3; |
InChI-Schlüssel |
QNZBMUHCZVTKLI-UHFFFAOYSA-N |
Kanonische SMILES |
B1(CCCCC1=C[Sn](C)(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




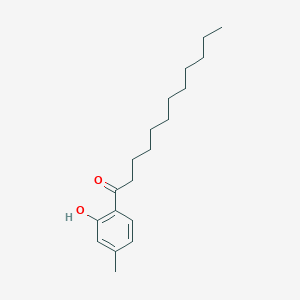
![N-[(4-Methylphenyl)carbamothioyl]benzenecarbothioamide](/img/structure/B14466532.png)
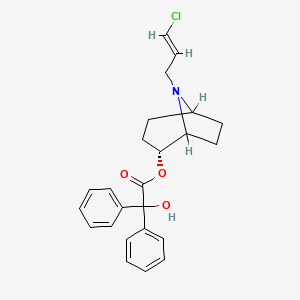
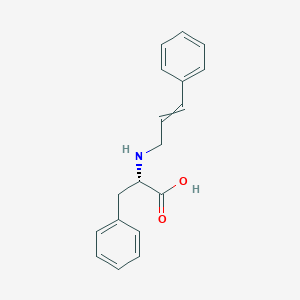

![2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one](/img/structure/B14466559.png)

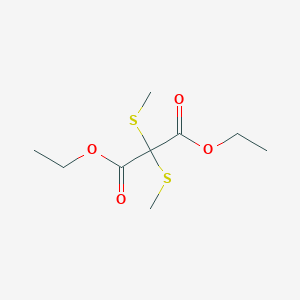
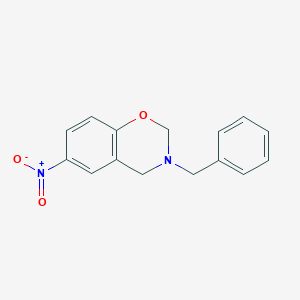
![3-Benzoyl-1-[2-(1H-indol-3-yl)ethyl]pyridin-1-ium bromide](/img/structure/B14466579.png)
![1,6-Diazabicyclo[4.3.3]dodecane](/img/structure/B14466591.png)
phosphane](/img/structure/B14466596.png)
